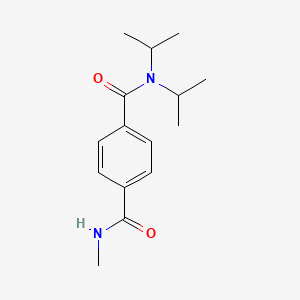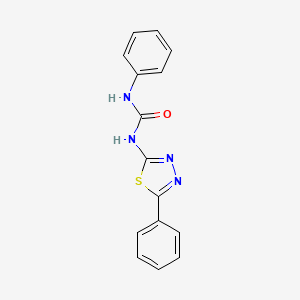
8-allyl-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in drug discovery and medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-allyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Additionally, it has been shown to inhibit the activity of several enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and mediators. Additionally, it has been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Furthermore, it has been shown to possess anti-diabetic properties by regulating glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-allyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is its wide range of pharmacological activities, which makes it a versatile compound for drug discovery and medicinal chemistry. Additionally, it has been shown to possess low toxicity and high bioavailability, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for the research and development of 8-allyl-2-oxo-2H-chromene-3-carboxamide. One of the most promising directions is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of more efficient and scalable synthesis methods may enable the large-scale production of this compound for commercial applications.
Synthesis Methods
The synthesis of 8-allyl-2-oxo-2H-chromene-3-carboxamide can be achieved through several methods. One of the most common methods involves the condensation reaction between 2-hydroxyacetophenone and allyl isocyanate in the presence of a catalyst. Another method involves the reaction between 2-hydroxyacetophenone and allyl amine followed by the addition of phosgene.
Scientific Research Applications
8-allyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, anti-diabetic, and anti-bacterial properties. Furthermore, it has been found to be effective against several diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZSUYCHNLGRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)


![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)
